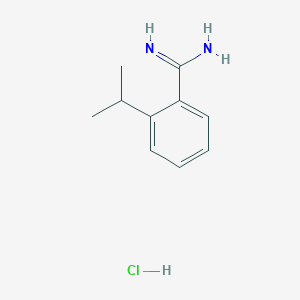

4-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, also known as AG-1478, is a synthetic small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in scientific research to study the role of EGFR in various physiological and pathological processes.

科学研究应用

Anticancer Activity

Benzofuran derivatives have shown promise as potential anticancer agents. Specifically, compound 36 (Fig. 8) demonstrated significant cell growth inhibitory effects in various cancer cell lines. Notably, it exhibited inhibition rates in leukemia (K-562 and SR), non-small cell lung cancer (NCI-H322M and NCI-H460), colon cancer (HCT-116, KM12, and SW-620), CNS cancer (SNB-75 and U251), melanoma (LOX IMVI and MDA-MB-435), and ovarian cancer (OVCAR-4 and OVCAR-8) cells .

Total Synthesis of Natural Products

Benzofuran-containing natural products have been a focus of research due to their complex structures and potential biological activities. Researchers have synthesized these compounds to study their origins, structures, and synthetic approaches. The installation of the benzofuran heterocycle during total synthesis remains a critical step in achieving the desired targets .

Chromatography Derivatization

4-Chloro-7-nitrobenzofurazan, a related compound, serves as a derivatizing reagent for chromatography analysis of amino acids and low molecular weight amines. It aids in enhancing detection and separation in analytical techniques .

Hydromethylation and Protodeboronation

Protodeboronation reactions have been employed in the synthesis of various compounds. For instance, the hydromethylation sequence, which involves protodeboronation, has been applied to methoxy-protected natural products like (−)-Δ8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Fluorescent Phospholipid Derivatives

4-Chloro-7-nitrobenzofurazan has been utilized in the preparation of fluorescent phospholipid derivatives. These derivatives find applications in studying lipid metabolism and cellular processes .

作用机制

Target of Action

Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents .

Mode of Action

Benzofuran derivatives have been shown to have dramatic anticancer activities . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, thereby modulating their activity and leading to changes in cellular processes.

Biochemical Pathways

Given the biological activities of benzofuran derivatives, it can be inferred that the compound may affect pathways related to cell growth and proliferation, oxidative stress, and viral replication .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects . This suggests that the compound may exert its effects by inhibiting cell growth and proliferation, particularly in cancer cells.

属性

IUPAC Name |

4-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2O3S/c1-24-15-4-2-3-12-9-16(25-17(12)15)14-10-26-19(21-14)22-18(23)11-5-7-13(20)8-6-11/h2-10H,1H3,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXVRRNCEQIBPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(2-thienyl)methanone](/img/structure/B2396084.png)

![(E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine](/img/structure/B2396091.png)

![(3,3-Difluorocyclobutyl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2396094.png)